molecular formula C20H20ClF5N2O B1674369 Idalopirdine hydrochloride CAS No. 467458-02-2

Idalopirdine hydrochloride

Cat. No.: B1674369
CAS No.: 467458-02-2
M. Wt: 434.8 g/mol
InChI Key: KXOQNPANAFXKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

LuAE58054 has several scientific research applications:

Mechanism of Action

Target of Action

Idalopirdine hydrochloride, also known as Lu AE58054 Hydrochloride, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . The 5-HT6 receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus .

Mode of Action

As a 5-HT6 receptor antagonist, this compound blocks the action of serotonin, a neurotransmitter, at these receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission . This interaction with its targets leads to changes in neurotransmission, which may have potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .

Biochemical Pathways

It is known that the 5-ht6 receptor plays a role in cognitive impairments associated with conditions like schizophrenia and alzheimer’s disease . By antagonizing this receptor, this compound may influence these pathways and their downstream effects.

Pharmacokinetics

It has been used in trials studying cognition, schizophrenia, and alzheimer’s disease , suggesting that it has some degree of bioavailability

Result of Action

It has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, this compound has shown the ability to dose-dependently reverse deficits in cognitive impairment .

Action Environment

One study found that this compound significantly reduced caloric intake and prevented the development of obesity in rats fed a high-calorie diet . This suggests that dietary factors may influence the drug’s action.

Safety and Hazards

Idalopirdine is associated with a risk of elevated liver enzymes and vomiting . It is also associated with a higher incidence of at least one adverse event . Safety data sheets suggest avoiding inhalation, contact with eyes and skin, and avoiding dust and aerosol formation .

Future Directions

Although idalopirdine might be more effective at high doses and in moderate Alzheimer’s disease subgroups, the effect size is small and may be limited . It is generally believed that Alzheimer’s disease is caused by multiple pathological processes resulting from Aβ abnormality, tau phosphorylation, neuroinflammation, neurotransmitter dysregulation, and oxidative stress . Therefore, early diagnosis and multiple-target intervention may provide a promising outcome for Alzheimer’s disease treatment .

Biochemical Analysis

Biochemical Properties

Idalopirdine hydrochloride interacts with the 5-HT6 receptor, a subtype of the serotonin receptor . The interaction between this compound and the 5-HT6 receptor is of a competitive nature, meaning that it binds to the same site as the natural ligand, serotonin .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5-HT6 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT6 receptor, acting as an antagonist . This means it prevents the activation of the receptor by serotonin, thereby inhibiting the downstream effects of receptor activation .

Temporal Effects in Laboratory Settings

It has been used in clinical trials for the treatment of cognition, schizophrenia, and Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce food intake and prevent the development of obesity in rats .

Metabolic Pathways

As a 5-HT6 receptor antagonist, it is likely to be involved in the serotonin signaling pathway .

Transport and Distribution

As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

As a 5-HT6 receptor antagonist, it is likely to be found wherever these receptors are located, which includes various regions of the brain .

Preparation Methods

The preparation of LuAE58054 involves several synthetic routes and reaction conditions. One method includes the synthesis of its hydrochloride crystal forms, which are essential for its stability and efficacy. The preparation of LuAE58054 hydrochloride crystal form A involves specific solvents and reaction conditions to achieve the desired crystal structure . Industrial production methods focus on optimizing these conditions to ensure high yield and purity.

Chemical Reactions Analysis

LuAE58054 undergoes various chemical reactions, including:

Comparison with Similar Compounds

LuAE58054 is unique compared to other serotonin 5-hydroxytryptamine-6 receptor antagonists due to its high selectivity and efficacy. Similar compounds include:

LuAE58054 stands out due to its extensive clinical trials and promising results in improving cognitive function and reducing body weight.

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOQNPANAFXKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610494
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467458-02-2
Record name 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467458-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idalopirdine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDALOPIRDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idalopirdine hydrochloride
Reactant of Route 2
Reactant of Route 2
Idalopirdine hydrochloride
Reactant of Route 3
Idalopirdine hydrochloride
Reactant of Route 4
Idalopirdine hydrochloride
Reactant of Route 5
Reactant of Route 5
Idalopirdine hydrochloride
Reactant of Route 6
Idalopirdine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.